![molecular formula C22H19F6NO B1250326 (S)-[3,6-bis(trifluoromethyl)phenanthren-9-yl]-[(2R)-piperidin-2-yl]methanol CAS No. 34484-89-4](/img/structure/B1250326.png)
(S)-[3,6-bis(trifluoromethyl)phenanthren-9-yl]-[(2R)-piperidin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-[3,6-bis(trifluoromethyl)phenanthren-9-yl]-[(2R)-piperidin-2-yl]methanol, also known as 2-piperidinemethanol, alpha-(3,6-bis(trifluoromethyl)-9-phenanthrenyl)-, is a chemical compound with the molecular formula C22H19F6NO and a molecular weight of 427.3828 g/mol . This compound is notable for its unique structure, which includes two trifluoromethyl groups attached to a phenanthrene ring system.
Analyse Des Réactions Chimiques
(S)-[3,6-bis(trifluoromethyl)phenanthren-9-yl]-[(2R)-piperidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol group to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown activity against certain biological targets, making it a candidate for further biological studies.
Mécanisme D'action
The mechanism of action of (S)-[3,6-bis(trifluoromethyl)phenanthren-9-yl]-[(2R)-piperidin-2-yl]methanol involves its interaction with specific molecular targets. In the case of its antimalarial activity, the compound affects the outer membranes, digestive vacuole, and nucleus of the parasite, leading to cytoplasmic degeneration and vacuolization . The exact molecular pathways and targets are still under investigation, but it is known to interact strongly with DNA .
Comparaison Avec Des Composés Similaires
(S)-[3,6-bis(trifluoromethyl)phenanthren-9-yl]-[(2R)-piperidin-2-yl]methanol is part of a class of compounds known as phenanthrene amino alcohols. Similar compounds include:
WR-171,669: Another phenanthrene amino alcohol with antimalarial activity.
Halofantrine: A phenanthrenemethanol antimalarial effective against multidrug-resistant Plasmodium falciparum.
Mefloquine: A related compound used as an antimalarial agent.
This compound is unique due to its specific substitution pattern and the presence of two trifluoromethyl groups, which contribute to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
34484-89-4 |
|---|---|
Formule moléculaire |
C22H19F6NO |
Poids moléculaire |
427.4 g/mol |
Nom IUPAC |
(S)-[3,6-bis(trifluoromethyl)phenanthren-9-yl]-[(2R)-piperidin-2-yl]methanol |
InChI |
InChI=1S/C22H19F6NO/c23-21(24,25)13-5-4-12-9-18(20(30)19-3-1-2-8-29-19)15-7-6-14(22(26,27)28)11-17(15)16(12)10-13/h4-7,9-11,19-20,29-30H,1-3,8H2/t19-,20+/m1/s1 |
Clé InChI |
FVVWTCZWVDUHPH-UXHICEINSA-N |
SMILES |
C1CCNC(C1)C(C2=C3C=CC(=CC3=C4C=C(C=CC4=C2)C(F)(F)F)C(F)(F)F)O |
SMILES isomérique |
C1CCN[C@H](C1)[C@H](C2=C3C=CC(=CC3=C4C=C(C=CC4=C2)C(F)(F)F)C(F)(F)F)O |
SMILES canonique |
C1CCNC(C1)C(C2=C3C=CC(=CC3=C4C=C(C=CC4=C2)C(F)(F)F)C(F)(F)F)O |
| 34484-89-4 | |
Synonymes |
3,6-bis(trifluoromethyl)-alpha-(2-piperidyl)-9-phenanthrenemethanol alpha (2-piperidyl)-3,6-bis(trifluoromethyl)-9-phenanthrenemethanol hydrochloride alpha-(2-piperidyl)-3,6-bis(trifluoromethyl)-9-phenanthrenemethanol alpha-(2-piperidyl)-3,6-bis(trifluoromethyl)-9-phenanthrenemethanol hydrochloride WR 122,455 WR 122455 WR-122,455 WR-122455 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


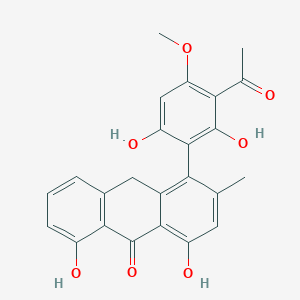




![(2S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B1250255.png)
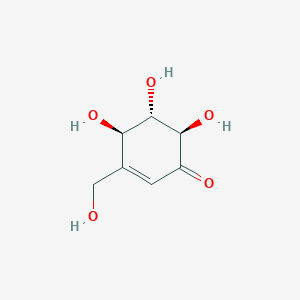
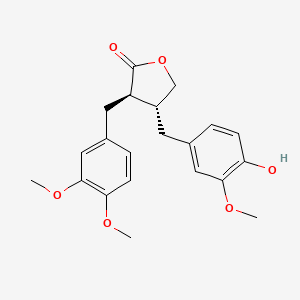
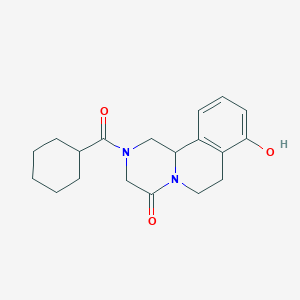
![7-Methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one](/img/structure/B1250262.png)
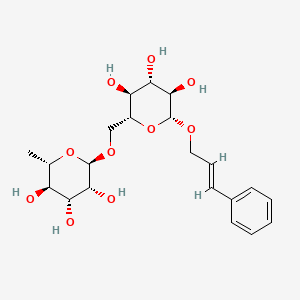
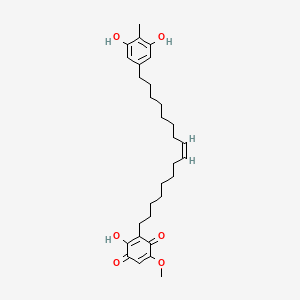
![2-[(2R,3R,4S,5R)-4-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxybutane-1,2,4-tricarboxylic acid](/img/structure/B1250266.png)

